![molecular formula C11H11FN2O B3916496 3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole](/img/structure/B3916496.png)
3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole
Overview
Description
3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole (FPOP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPOP is a type of oxadiazole, a heterocyclic organic compound that contains an oxygen and two nitrogen atoms in a five-membered ring structure.
Scientific Research Applications
3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of neuroscience, where 3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole has been shown to have neuroprotective effects against oxidative stress and neuroinflammation. 3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole has also been studied for its potential use as an anti-cancer agent, with promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole is not fully understood, but it is believed to involve the modulation of various cellular pathways involved in oxidative stress, inflammation, and cell proliferation. 3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, while also inhibiting the activity of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects
3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole can protect cells from oxidative stress and inflammation, while also inhibiting the proliferation of cancer cells. In vivo studies have shown that 3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole can improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole has several advantages for lab experiments, including its high purity and stability, as well as its ability to easily penetrate cell membranes. However, 3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for further research on 3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole. One area of interest is in the development of novel 3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole derivatives with improved bioavailability and efficacy. Another area of interest is in the investigation of 3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole's potential use as a therapeutic agent for various diseases, including neurodegenerative diseases, cancer, and cardiovascular disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole and its effects on various cellular pathways.
properties
IUPAC Name |
3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-2-3-10-13-11(14-15-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVHGAKCKRJSMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.